molecular formula C7H17O2P B13816199 2-Methylpropyl ethylmethylphosphinate CAS No. 30405-01-7

2-Methylpropyl ethylmethylphosphinate

Cat. No.: B13816199
CAS No.: 30405-01-7
M. Wt: 164.18 g/mol
InChI Key: LAUOWESHBLLZHR-UHFFFAOYSA-N
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Description

2-Methylpropyl ethylmethylphosphinate is an organophosphorus compound with the molecular formula C7H17O2PThe compound is also referred to by its IUPAC name, 1-[ethyl(methyl)phosphoryl]oxy-2-methylpropane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl ethylmethylphosphinate typically involves the reaction of ethylmethylphosphinic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

Ethylmethylphosphinic acid+2-Methylpropanol2-Methylpropyl ethylmethylphosphinate+Water\text{Ethylmethylphosphinic acid} + \text{2-Methylpropanol} \rightarrow \text{this compound} + \text{Water} Ethylmethylphosphinic acid+2-Methylpropanol→2-Methylpropyl ethylmethylphosphinate+Water

The reaction is usually catalyzed by an acid or base to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl ethylmethylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate ester to phosphine.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Methylpropyl ethylmethylphosphinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl ethylmethylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethylmethylphosphinic acid
  • 2-Methylpropanol
  • Phosphine oxides

Uniqueness

2-Methylpropyl ethylmethylphosphinate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

30405-01-7

Molecular Formula

C7H17O2P

Molecular Weight

164.18 g/mol

IUPAC Name

1-[ethyl(methyl)phosphoryl]oxy-2-methylpropane

InChI

InChI=1S/C7H17O2P/c1-5-10(4,8)9-6-7(2)3/h7H,5-6H2,1-4H3

InChI Key

LAUOWESHBLLZHR-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C)OCC(C)C

Origin of Product

United States

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